![molecular formula C8H13N2O5P B1206929 Pyridoxamine phosphate CAS No. 529-96-4](/img/structure/B1206929.png)
Pyridoxamine phosphate
Overview
Description
Pyridoxamine phosphate is one of the active forms of vitamin B6, which is produced by pyridoxal kinase-mediated reactions . It is also known as Pyridoxamine-5’-Phosphate . It’s a water-soluble vitamin that helps make energy in your body .
Synthesis Analysis
A promising method for preparing many phosphate-containing cofactors and their intermediates is the utilization of suitable metabolic enzymes, for example, the transaminase-catalyzed synthesis pyridoxamine-5′-phosphate from pyridoxal-5′-phosphate .Molecular Structure Analysis
The molecular formula of this compound is C8H13N2O5P . Its average mass is 248.173 Da and its monoisotopic mass is 248.056213 Da .Chemical Reactions Analysis
Pyridoxal phosphate acts as a coenzyme in all transamination reactions, and in some oxylation and deamination reactions of amino acids . It is involved in a wide range of biochemical reactions, including the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemogloblin, sphingomyelin and other sphingolipids .Physical And Chemical Properties Analysis
The density of this compound is 1.6±0.1 g/cm3. Its boiling point is 607.3±65.0 °C at 760 mmHg. The vapour pressure is 0.0±1.8 mmHg at 25°C. The enthalpy of vaporization is 94.9±3.0 kJ/mol and the flash point is 321.1±34.3 °C .Scientific Research Applications
1. Role in Pyridoxamine-5′-Phosphate Oxidase (PNPO) Deficiency
Pyridoxamine phosphate plays a significant role in conditions like PNPO deficiency, which is characterized by severe early infantile epileptic encephalopathy. This deficiency impacts the conversion of pyridoxine phosphate and this compound to pyridoxal phosphate, essential for many metabolic reactions, including neurotransmitter synthesis. For example, Ware et al. (2014) reported on two males with novel PNPO mutations, where treatment with pyridoxal‐5′‐phosphate, a form of vitamin B6, led to controlled epilepsy and autism spectrum disorder in one child and global developmental delay in the other. Both children showed elevated levels of pyridoxamine during treatment (Ware et al., 2014).
2. Impact on Vitamin B6 Transport
This compound is integral to the transport and metabolism of vitamin B6. Stolz and Vielreicher (2003) identified the TPN1 gene in Saccharomyces cerevisiae, encoding a transport protein for vitamin B6. This research shows that Tpn1p, a protein product of TPN1, is necessary for the utilization of extracellular pyridoxine, pyridoxal, and pyridoxamine, indicating its critical role in vitamin B6 transport (Stolz & Vielreicher, 2003).
3. Enzymatic Reactions and Plant Physiology
This compound is also important in various enzymatic reactions and plant physiology. For instance, Sang et al. (2007) discovered a gene in Arabidopsis thaliana encoding pyridoxamine-pyruvate aminotransferase, an enzyme catalyzing the conversion of this compound to other forms. This study underscores the enzyme's role in plant physiological processes and its evolutionary aspects (Sang et al., 2007).
4. Therapeutic Potential in Metabolic Disorders
Research also indicates the therapeutic potential of this compound in various metabolic disorders. For example, Oppici et al. (2015) studied the efficacy of pyridoxamine and pyridoxal in rescuing folding-defective variants of human alanine: glyoxylate aminotransferase causing primary hyperoxaluria type I, suggesting a possible therapeutic role for these compounds in such genetic disorders (Oppici et al., 2015).
5. Role in Neurological Conditions
This compound's involvement in neurological conditions is also noteworthy. Almutawea and Khalil (2022) describe a case of pyridoxamine 5’-Phosphate Oxidase Deficiency in a neonate, presenting with refractory seizures and severe psychomotor retardation. Early initiation of pyridoxal-5’-phosphate treatment led to remarkable improvements, highlighting the critical role of this compound in managing such neurological conditions (Almutawea & Khalil, 2022).
Mechanism of Action
Target of Action
Pyridoxamine phosphate, also known as Pyridoxamine-5’-Phosphate, is a derivative of Vitamin B6. It interacts with several targets, including Alanine racemase, Glutamate-1-semialdehyde 2,1-aminomutase, Histidinol-phosphate aminotransferase, D-alanine aminotransferase, Aspartate aminotransferase, 4-aminobutyrate aminotransferase GabT, Kynurenine–oxoglutarate transaminase 1, and others . These enzymes play crucial roles in various biochemical reactions, particularly in amino acid and neurotransmitter metabolisms .
Mode of Action
This compound is converted into Pyridoxal 5’-Phosphate (PLP), the active form of Vitamin B6, in the body . PLP acts as a coenzyme in all transamination reactions, and in some oxylation and deamination reactions of amino acids . The aldehyde group of PLP forms a Schiff-base linkage with the epsilon-amino group of a specific lysine group of the aminotransferase enzyme .
Biochemical Pathways
This compound, through its conversion to PLP, is involved in a wide range of biochemical reactions. It plays a vital role in both biosynthesis and salvage pathways in organisms producing B6 vitamers . It participates in the metabolism of amino acids, carbohydrates, and lipids . It also contributes to the synthesis of many neurotransmitters .
Pharmacokinetics
It is known that vitamin b6, which includes this compound, is readily absorbed from the gastrointestinal tract . It is stored mainly in the liver with lesser amounts in muscle and brain . It crosses the placenta and is distributed into milk .
Result of Action
The conversion of this compound to PLP has significant effects on normal physiology. PLP is involved in the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid . Therefore, the action of this compound can influence a wide range of biological systems within the body .
Action Environment
The absorption of Vitamin B6, including this compound, increases with an increase in the level of carriers transcription (with a deficiency of pyridoxal phosphate), as well as under the action of protein kinase A . With an increase in the intracellular level of camp, there is a significant absorption inhibition of vitamin b6 . Therefore, the action, efficacy, and stability of this compound can be influenced by various environmental factors, including the presence of other compounds and the physiological state of the organism .
Safety and Hazards
Future Directions
Future research should focus on a better understanding of the phenotypic spectrum of Pyridoxamine phosphate, its natural history, determination of the appropriate dose of this compound supplementation (by both age and genotype-phenotype); the utility of the longitudinal measurements of levels of α-AASA and other biomarkers for disease management .
properties
IUPAC Name |
[4-(aminomethyl)-5-hydroxy-6-methylpyridin-3-yl]methyl dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N2O5P/c1-5-8(11)7(2-9)6(3-10-5)4-15-16(12,13)14/h3,11H,2,4,9H2,1H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJGSOSNSPKHNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CN)COP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N2O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
951-83-7 (hydrochloride) | |
Record name | Pyridoxamine phosphate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3046825 | |
Record name | Pyridoxamine phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pyridoxamine 5'-phosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001555 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
529-96-4 | |
Record name | Pyridoxamine 5′-phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=529-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridoxamine phosphate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridoxamine-5'-Phosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02142 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pyridoxamine phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridoxamine phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.702 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRIDOXAMINE PHOSPHATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q05R77UO7P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pyridoxamine 5'-phosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001555 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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